molecular formula C40H34N4Na2O10S2 B1580439 Acid Red 154 CAS No. 6507-79-5

Acid Red 154

Cat. No.: B1580439
CAS No.: 6507-79-5
M. Wt: 840.8 g/mol
InChI Key: SWYAODARJIJAKL-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt, also known as Acid Red 154, is a synthetic organic compound primarily used as a dye. It is characterized by its complex molecular structure, which includes naphthalenesulfonic acid groups and azo linkages. This compound is known for its vibrant red color and is widely used in various industrial applications .

Preparation Methods

The synthesis of 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt primarily involves its ability to form stable complexes with various substrates. The azo linkages and sulfonic acid groups play a crucial role in its binding properties. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological staining or interacting with fibers in textile dyeing .

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt include:

The uniqueness of 2-Naphthalenesulfonic acid, 3,3’-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxy-, disodium salt lies in its specific molecular structure, which imparts distinct color properties and binding affinities, making it suitable for a wide range of applications.

Properties

IUPAC Name

disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N4O10S2.2Na/c1-22-16-26(8-12-32(22)41-43-36-34(55(49,50)51)18-24-6-10-28(45)20-30(24)38(36)47)40(14-4-3-5-15-40)27-9-13-33(23(2)17-27)42-44-37-35(56(52,53)54)19-25-7-11-29(46)21-31(25)39(37)48;;/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYAODARJIJAKL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)[O-])C)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889559
Record name Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

840.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6507-79-5
Record name 2-Naphthalenesulfonic acid, 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(4,6-dihydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006507795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[4,6-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3,3'-(cyclohexylidenebis((2-methyl-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00889559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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